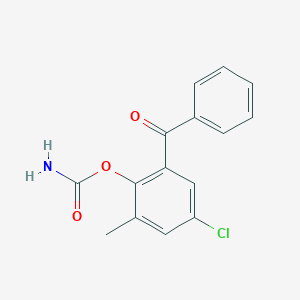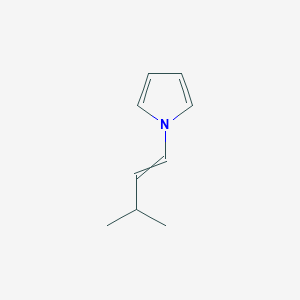
1-(3-Methylbut-1-en-1-yl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbut-1-en-1-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 3-methylbut-1-en-1-yl group attached to the nitrogen atom of the pyrrole ring. Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of pyrrole with 3-methylbut-1-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants.
化学反応の分析
Types of Reactions: 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the 3-methylbut-1-en-1-yl group or hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrroles.
科学的研究の応用
1-(3-Methylbut-1-en-1-yl)-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
類似化合物との比較
1-(3-Methylbut-1-en-1-yl)-1H-indole: Similar in structure but contains an indole ring instead of a pyrrole ring.
3-Hydroxy-3-methylbut-1-ene: Contains a similar 3-methylbut-1-en-1-yl group but lacks the pyrrole ring.
2-(6-{2,4-Dihydroxy-3-[(1E)-3-methylbut-1-en-1-yl]benzoyl}-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl)benzene-1,3-diol: A more complex compound with multiple functional groups and rings.
Uniqueness: 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a 3-methylbut-1-en-1-yl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
81374-50-7 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
1-(3-methylbut-1-enyl)pyrrole |
InChI |
InChI=1S/C9H13N/c1-9(2)5-8-10-6-3-4-7-10/h3-9H,1-2H3 |
InChIキー |
YQCAVRSSVKYYOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=CN1C=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


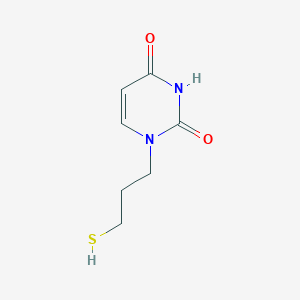
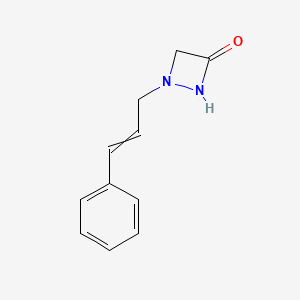
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
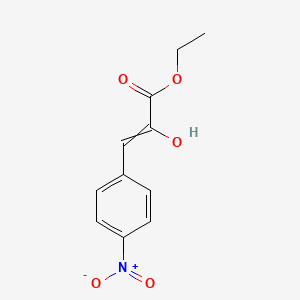
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
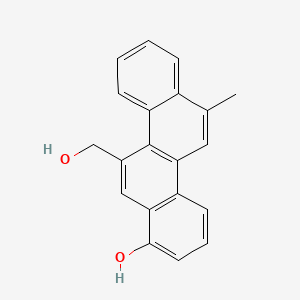
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
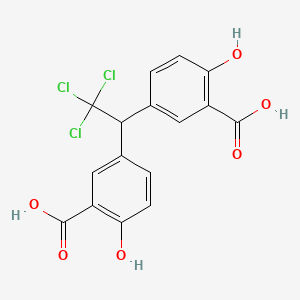
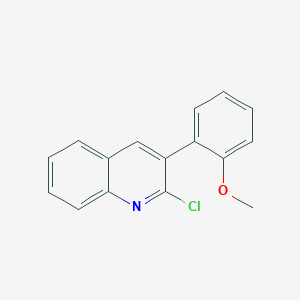
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)

![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
